molecular formula C12H13N3O3 B7700768 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7700768
M. Wt: 247.25 g/mol
InChI Key: IFNKVDDFQBQEQY-UHFFFAOYSA-N
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Description

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a member of the oxadiazole family, which has been extensively studied due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.

Scientific Research Applications

  • Antioxidant and Anticancer Activity : Novel derivatives of this compound have shown significant antioxidant and anticancer activities. Some derivatives demonstrated antioxidant activity higher than that of ascorbic acid and exhibited cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

  • Antibacterial Activity : The synthesis of azole derivatives from related compounds and their antibacterial activity against various pathogens have been explored. This research highlights the potential of these compounds in developing new antibacterial agents (Tumosienė et al., 2012).

  • Synthesis Process : Research has been conducted on the synthesis of various derivatives of this compound, showcasing the methodology and potential applications of the synthesized compounds in various fields (Taha et al., 2014).

  • Antimicrobial Assessment : The compound and its derivatives have been evaluated for their antimicrobial properties, particularly against bacterial and fungal infections. This research provides insights into the development of new antimicrobial agents (Krishna et al., 2015).

  • Nematicidal Activity : Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities, showing potential in agricultural applications (Liu et al., 2022).

  • Aldose Reductase Inhibitors : Some derivatives have been synthesized and tested as aldose reductase inhibitors, showing potential in treating conditions like cataract development in diabetes (La Motta et al., 2008).

properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-17-9-4-2-8(3-5-9)12-14-11(18-15-12)7-6-10(13)16/h2-5H,6-7H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNKVDDFQBQEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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